![molecular formula C15H15N B2536588 1,2,3-Trimethyl-3H-benzo[e]indole CAS No. 881219-73-4](/img/structure/B2536588.png)

1,2,3-Trimethyl-3H-benzo[e]indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

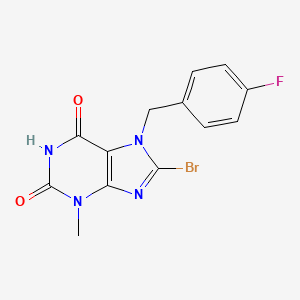

1,2,3-Trimethyl-3H-benzo[e]indole is a solid compound with a molecular weight of 209.29 . It is a reactive molecule that has been shown to be an effective treatment for cervical cancer .

Synthesis Analysis

The synthesis of this compound involves the use of p-acetaminobenzaldehyde, which is connected to the benzo[e]indoles cationic fluorophore containing highly activated methyl via a C=C double bond .Molecular Structure Analysis

The InChI code for this compound is1S/C15H15N/c1-10-11(2)16(3)14-9-8-12-6-4-5-7-13(12)15(10)14/h4-9H,1-3H3 . This indicates the presence of 15 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom in the molecule. Chemical Reactions Analysis

This compound is a reactive molecule that can be used in conjunction with monoclonal antibodies designed to target the acidic protonation sites on the surface of cervical cancer cells .Physical And Chemical Properties Analysis

This compound is a solid compound that should be stored in a dry room at normal temperature .Wissenschaftliche Forschungsanwendungen

Bioactive Aromatic Heterocyclic Macromolecules Synthesis

1,2,3-Trimethyl-3H-benzo[e]indole serves as a starting material for synthesizing new compounds with biological activity. For instance, it can be modified to create monosaccharide and disaccharide derivatives, showing promise in antibacterial and antifungal applications (Mahmood, Salman, & Abd, 2022).

Fluorescent Building Blocks Development

This compound is used in the preparation of novel fluorescent building blocks. By reacting with acrylic acid and its derivatives, it leads to the formation of benzo[e]pyrido[1,2-a]indole derivatives, which are functionalized for various applications, especially in fluorescence spectroscopy (Steponavičiūtė et al., 2014).

Semisquaraines Synthesis for Photophysical Studies

It forms the basis for synthesizing D-π-A type semisquaraines, which are studied for their primary photophysical properties, solvatochromism, and enhanced emission in certain conditions. These semisquaraines show potential in fluorescence-related applications (Khopkar, Jachak, & Shankarling, 2019).

Development of Nonlinear Optical Materials

This compound is significant in synthesizing materials for second-order nonlinear optics. The iodide salts derived from it show potential in integrated photonics and optical data storage, as demonstrated by their strong harmonic generations (Wen et al., 2020).

Organic Chromophores for Nonlinear Optics

It serves as a core structure for developing D-π-A organic cationic core structures, leading to nonlinear optical (NLO) salts. These materials exhibit high second-order optical nonlinearity and are attractive candidates for NLO applications due to their superior crystal growth ability (Honghong et al., 2015).

Molecular Logic Systems

The compound is used to synthesize novel fluorophores that act as molecular switches and sensors. These fluorophores can react to changes in pH, solvent polarity, and the presence of specific metal ions, demonstrating potential in molecular logic systems (Zhang, Su, Ma, & Tian, 2008).

Highly Sensitive CN− Sensor

A derivative of this compound is explored as a sensitive probe for detecting CN− ions. Its modification improves sensitivity and reaction speed, making it useful in detecting toxic substances in various applications (Zhu et al., 2021).

Wirkmechanismus

Target of Action

This compound is a relatively new subject of study, and its specific interactions with biological targets are still under investigation .

Mode of Action

It has been suggested that this compound may interact with certain cellular components, leading to changes in cell function

Biochemical Pathways

The biochemical pathways affected by 1,2,3-Trimethyl-3H-benzo[e]indole are currently unknown. As a new compound under study, its role in biochemical pathways is still being explored .

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters are subjects of ongoing research .

Result of Action

It is a subject of ongoing research, and more studies are needed to understand its effects at the molecular and cellular levels .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .

Safety and Hazards

Zukünftige Richtungen

1,2,3-Trimethyl-3H-benzo[e]indole has been shown to be an effective treatment for cervical cancer . It is also a very important basic heterocyclic intermediate for the synthesis of benzo-indole cyanine dyes, and a key intermediate for the synthesis of a variety of optical dyes . Therefore, it has potential applications in the fields of medicine and dye manufacturing.

Eigenschaften

IUPAC Name |

1,2,3-trimethylbenzo[e]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-10-11(2)16(3)14-9-8-12-6-4-5-7-13(12)15(10)14/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMROBBTYFXFOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C3=CC=CC=C3C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide](/img/structure/B2536514.png)

![(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine](/img/structure/B2536516.png)

![2-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2536518.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2536521.png)

![2-chloro-6-fluoro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2536526.png)